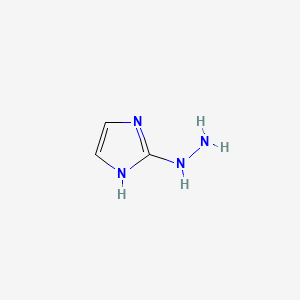

2-Hydrazinyl-1h-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJXGOZWLRNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300640 | |

| Record name | 2-Hydrazinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59214-44-7 | |

| Record name | 59214-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-hydrazinyl-1H-imidazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra

Introduction

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-hydrazinyl-1H-imidazole is anticipated to be relatively simple, reflecting the molecule's symmetry. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl substituent and the aromatic character of the imidazole ring. The data presented below are predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for polar, hydrogen-bonding compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 / H-5 | ~ 6.8 - 7.2 | Singlet | 2H |

| NH (imidazole) | ~ 11.0 - 12.0 | Broad Singlet | 1H |

| NH (hydrazinyl) | ~ 7.5 - 8.5 | Broad Singlet | 1H |

| NH₂ (hydrazinyl) | ~ 4.0 - 5.0 | Broad Singlet | 2H |

Analysis and Rationale of ¹H NMR Assignments

The prediction of the ¹H NMR spectrum of this compound is grounded in the established chemical shifts of the parent 1H-imidazole and the known electronic effects of a hydrazinyl substituent.

-

H-4 and H-5 Protons: In unsubstituted imidazole (in CDCl₃), the H-4 and H-5 protons appear as a single peak at approximately 7.13 ppm, while the H-2 proton is found further downfield at around 7.73 ppm[1][2]. The hydrazinyl group (-NHNH₂) at the C-2 position is an electron-donating group through resonance. This donation of electron density into the imidazole ring will cause an upfield (shielding) effect on the ring protons. Consequently, the signal for the equivalent H-4 and H-5 protons is predicted to be in the range of 6.8 - 7.2 ppm. Due to the rapid tautomeric exchange of the imidazole NH proton between N-1 and N-3, the H-4 and H-5 protons are chemically equivalent on the NMR timescale, resulting in a single, sharp signal with an integration of 2H.

-

NH Protons: The protons attached to nitrogen atoms are known to have variable chemical shifts and often appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent.

-

Imidazole NH: The NH proton of the imidazole ring is expected to be significantly deshielded due to its involvement in the aromatic system and intermolecular hydrogen bonding. In imidazole itself, this proton resonates at a high chemical shift, often above 10 ppm[2]. A similar range of 11.0 - 12.0 ppm is predicted for this compound.

-

Hydrazinyl NH and NH₂: The protons of the hydrazinyl group will also exhibit broad signals. The NH proton directly attached to the imidazole ring is expected to be more deshielded than the terminal NH₂ protons due to its proximity to the aromatic ring. The terminal NH₂ protons are anticipated to appear at a more upfield position. All NH signals are expected to be exchangeable with D₂O.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the known values for 1H-imidazole and the substituent effects of the hydrazinyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 148 - 155 |

| C-4 / C-5 | ~ 118 - 125 |

Analysis and Rationale of ¹³C NMR Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

C-2 Carbon: In unsubstituted imidazole, the C-2 carbon typically resonates around 136 ppm[3]. The direct attachment of the nitrogen atom of the hydrazinyl group will cause a significant downfield shift (deshielding) of the C-2 carbon. This is due to the electronegativity of the nitrogen and its ability to withdraw electron density through the sigma bond, as well as resonance effects. Therefore, the C-2 carbon is predicted to be in the range of 148 - 155 ppm.

-

C-4 and C-5 Carbons: The C-4 and C-5 carbons of imidazole resonate at approximately 122 ppm[3]. The electron-donating nature of the 2-hydrazinyl substituent is expected to have a shielding effect on these carbons, though to a lesser extent than on the ring protons. This would suggest a slight upfield shift. However, the overall electronic environment of the ring is complex. In many 2-substituted imidazoles, the C-4 and C-5 carbons remain in a similar region to the parent imidazole[4][5]. Therefore, a chemical shift in the range of 118 - 125 ppm is a reasonable prediction. Similar to the protons, the C-4 and C-5 carbons are equivalent due to tautomerism and will appear as a single peak.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous grade of solvent is crucial to minimize the residual water signal, which can obscure the exchangeable NH proton signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₆).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance and longer relaxation times.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Workflow Visualization

The following diagram illustrates the workflow for the characterization of this compound using NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The presented assignments and their rationale, based on fundamental principles and comparative data, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocol and workflow visualization further serve as a practical guide for researchers undertaking the empirical study of this and related imidazole derivatives. The validation of these predicted spectra through experimental work will be a valuable contribution to the chemical literature.

References

mass spectrometry analysis of 2-hydrazinyl-1h-imidazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Hydrazinyl-1H-Imidazole

Foreword: A Molecule of Dichotomous Character

The analysis of this compound presents a unique challenge born from its hybrid structure. It is at once a heterocyclic aromatic system and a highly reactive hydrazine. This duality dictates its behavior not only in chemical synthesis, where it serves as a valuable building block for novel therapeutic agents[1], but also within the confines of a mass spectrometer. A successful analytical strategy cannot treat it as a simple small molecule; it requires a nuanced approach that anticipates its reactivity, leverages its proton-accepting nature, and methodically deciphers its fragmentation. This guide provides a framework for developing a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) method, moving from foundational principles to actionable protocols.

Part 1: Foundational Physicochemical & Structural Assessment

Understanding the inherent properties of this compound is the bedrock of any analytical method. Its structure governs every choice we make, from solvent selection to ionization technique.

The molecule consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms, attached to a hydrazine (-NHNH₂) group at the C2 position. This structure imparts a high degree of polarity and a propensity for protonation, making it well-suited for reversed-phase chromatography and electrospray ionization.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem[2] |

| Molecular Weight | 98.11 g/mol | PubChem[2] |

| Exact Mass | 98.059246208 Da | PubChem[2] |

| pKa (Predicted) | Basic nitrogens on imidazole and hydrazine are readily protonated. | Inferred |

| Reactivity | The hydrazine group is a strong nucleophile and can react with carbonyls.[3][4] | Inferred |

Part 2: The Analytical Workflow: A Strategic Overview

A successful analysis is a chain of validated steps. Each link must be forged with an understanding of the analyte's nature. The workflow for this compound is designed to ensure sample integrity, maximize ionization efficiency, and generate structurally informative data.

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Part 3: Sample Preparation: Preserving Analyte Integrity

For a reactive molecule like this compound, sample preparation is not merely about dilution; it is about preservation. The primary goal is to solubilize the analyte in a clean matrix compatible with LC-MS, avoiding components that could cause ion suppression or unwanted reactions.[5][6]

Core Protocol: Sample Solubilization

-

Initial Solvent Selection: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile (ACN).

-

Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL. The ideal solvent for injection is a mixture that mirrors the initial mobile phase conditions, typically 50:50 acetonitrile:water with 0.1% formic acid.[7]

-

Causality: The addition of formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is consistently protonated prior to ionization, and it improves chromatographic peak shape on reversed-phase columns.

-

-

Avoidance of Buffers and Salts: Do not use non-volatile buffers like phosphate or HEPES. These are detrimental to electrospray ionization, causing signal suppression and contaminating the ion source.[6]

-

Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates that could clog the LC system.[7]

Part 4: Ionization & Mass Analysis: Generating and Selecting Ions

The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions.[8] For this compound, its polar nature and multiple basic sites make it an ideal candidate for "soft" ionization techniques.

Recommended Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this analysis.[9][10] It is a soft ionization method that transfers ions already existing in solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.

-

Polarity & Mechanism: ESI is highly effective for polar molecules that can be readily charged in solution.[11]

-

Mode of Operation: Positive ion mode (ESI+) is required. The acidic mobile phase ensures the analyte is protonated, forming the [M+H]⁺ ion (m/z 99.0665) as the primary species observed in the MS1 scan.

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

APCI can be considered if the sample matrix is less polar or if ESI performance is suboptimal. It is generally better for less polar, semi-volatile compounds.[10] However, for this specific analyte, ESI is expected to provide superior sensitivity.

Part 5: Deciphering the Code: Tandem Mass Spectrometry (MS/MS) and Fragmentation

The true analytical power of mass spectrometry lies in its ability to perform structural elucidation through fragmentation analysis (MS/MS). The protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation of this compound is predicted to proceed through characteristic losses related to both the hydrazine group and the imidazole ring. Mass spectral studies of imidazoles show that the ring itself is quite stable, with fragmentation dominated by the loss of its substituents.[12][13] Hydrazine-containing compounds are known to readily lose ammonia (NH₃) or cleave at the weak N-N bond.[14]

Proposed Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion at m/z 99.07 is expected to be dominated by the following fragmentation events:

-

Loss of Ammonia (NH₃): The most likely initial fragmentation is the neutral loss of ammonia from the protonated hydrazine moiety, leading to a highly stable ion at m/z 82.04 .

-

Cleavage of the N-N Bond: Direct cleavage of the N-N bond can result in the formation of the 2-amino-imidazole cation at m/z 83.05 .

-

Loss of the Entire Hydrazine Group: A more significant fragmentation could involve the loss of the entire N₂H₃ radical, yielding the imidazolium cation at m/z 68.04 .

-

Ring Fragmentation: Subsequent fragmentation of the imidazole-containing ions can occur, often involving the loss of HCN, as is characteristic for imidazole rings.[13] For example, the ion at m/z 82.04 could lose HCN to produce a fragment at m/z 55.02 .

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Part 6: Actionable Protocols & Method Validation

This section provides a starting point for a validated LC-MS/MS method. Optimization will be necessary based on the specific instrumentation used.

Protocol 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | Standard HPLC or UHPLC system | Standard for small molecule analysis. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for RPLC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for RPLC. |

| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | Generic gradient suitable for initial screening. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2-5 µL | Balances sensitivity with potential for overload. |

| Ion Source | Electrospray Ionization (ESI) | Optimal for this polar analyte. |

| Polarity | Positive | To detect the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |

| Gas Temp. | 325 °C | Facilitates desolvation. |

| Gas Flow | 8 L/min | Facilitates desolvation. |

| MS1 Scan Range | m/z 50-200 | To confirm the precursor ion at m/z 99.07. |

| MS/MS Transitions | Precursor: 99.1 -> Products: 82.0, 83.0, 68.0 | Monitor the most intense and specific fragments. |

| Collision Energy | 10-30 eV | Requires optimization to achieve desired fragmentation. |

System Validation and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating:

-

Blank Injections: Inject a solvent blank before and after the sample set to check for system contamination and sample carryover.[7]

-

Standard Curve: For quantitative analysis, prepare a standard curve with known concentrations of the analyte to establish linearity and sensitivity (Limit of Detection/Quantification).

-

Isotopic Labeling: For absolute confirmation in complex matrices, the use of a stable isotope-labeled internal standard (e.g., ¹⁵N or ¹³C labeled this compound) is the gold standard.

Conclusion

The mass spectrometric analysis of this compound is a solvable challenge that hinges on a chemically-informed strategy. By respecting its dual nature—the polar, easily protonated imidazole ring and the reactive hydrazine group—one can develop a robust and reliable LC-MS/MS method. The keys to success are meticulous sample preparation to preserve integrity, the use of positive mode ESI to ensure sensitive ionization, and a systematic interpretation of the predictable MS/MS fragmentation pattern. The protocols and pathways outlined in this guide provide a comprehensive foundation for researchers to confidently analyze this important chemical entity.

References

- 1. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]

- 2. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shura.shu.ac.uk [shura.shu.ac.uk]

- 5. biocompare.com [biocompare.com]

- 6. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. as.uky.edu [as.uky.edu]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Imidazol-2-ylhydrazine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1H-Imidazol-2-ylhydrazine, a molecule of significant interest in medicinal chemistry, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, which incorporates both a reactive hydrazine moiety and the biologically prevalent imidazole ring, makes it a valuable building block for developing compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications for researchers and professionals in the field of drug development.

IUPAC Name: 1H-imidazol-2-ylhydrazine[1]

CAS Number: 59214-44-7 (for the free base)[1]

Hydrochloride Salt CAS Number: 1187929-07-2

| Identifier | Value | Source |

| IUPAC Name | 1H-imidazol-2-ylhydrazine | PubChem[1] |

| CAS Number | 59214-44-7 | PubChem[1] |

| Molecular Formula | C3H6N4 | PubChem[1] |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

Synthesis of 1H-Imidazol-2-ylhydrazine

The synthesis of 1H-imidazol-2-ylhydrazine can be achieved through a multi-step process, analogous to the well-established synthesis of 2-hydrazinobenzimidazoles.[2][3][4] This approach involves the initial formation of an imidazole-2-thiol, followed by oxidation to a sulfonic acid intermediate, and subsequent reaction with hydrazine hydrate.

Experimental Protocol

Step 1: Synthesis of 1H-imidazole-2-thiol

This step involves the reaction of an appropriate starting material, such as 2-bromo-1H-imidazole, with a sulfur source like sodium hydrosulfide.

Step 2: Oxidation to 1H-imidazole-2-sulfonic acid

The imidazole-2-thiol is then oxidized using a strong oxidizing agent, such as potassium permanganate, in an alkaline solution.[2][3]

Step 3: Reaction with Hydrazine Hydrate to Yield 1H-imidazol-2-ylhydrazine

The final step is the nucleophilic substitution of the sulfonic acid group with hydrazine. The 1H-imidazole-2-sulfonic acid is refluxed with an excess of hydrazine hydrate to yield the desired product.[2][3][4]

-

Reaction: 1H-imidazole-2-sulfonic acid (1 equivalent) is refluxed with hydrazine hydrate (excess) for 3-6 hours.

-

Work-up: Upon cooling, the product crystallizes, is filtered, and washed with cold water to yield 1H-imidazol-2-ylhydrazine.[4]

Caption: Synthetic pathway for 1H-imidazol-2-ylhydrazine.

Physicochemical and Chemical Properties

| Property | Predicted/Computed Value | Source |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The chemical reactivity of 1H-imidazol-2-ylhydrazine is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This makes it a key reactant in condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[2] This reactivity is fundamental to its utility in molecular hybridization techniques in drug design.

Applications in Drug Development

The imidazole nucleus is a well-known pharmacophore present in numerous approved drugs.[5] When combined with a hydrazone linker, it provides a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of activities.

Antimicrobial and Antiparasitic Agents

Hydrazones derived from 2-hydrazinyl-1H-benzimidazole have demonstrated significant anthelmintic activity.[2][4] The mechanism of action is often attributed to the disruption of parasitic metabolic pathways.

Anticancer Agents

The imidazole-hydrazone scaffold is a promising framework for the development of anticancer drugs. These compounds can act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of pyrimidin-4-yl-1H-imidazole have shown potent antiproliferative activity against melanoma cell lines by inhibiting the CRAF kinase.[5]

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Analytical Methods

The characterization and purity assessment of 1H-imidazol-2-ylhydrazine and its derivatives are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The 1H NMR spectrum of imidazole derivatives typically shows characteristic signals for the aromatic protons and the NH proton of the imidazole ring.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretching vibrations of the hydrazine and imidazole moieties, and the C=N stretching of hydrazone derivatives.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.[7]

Safety and Handling

Detailed toxicological data for 1H-imidazol-2-ylhydrazine is not available. However, based on the known hazards of hydrazine and its derivatives, appropriate safety precautions must be taken. Hydrazine is classified as a toxic and potentially carcinogenic substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

- 1. 2-Hydrazinyl-1h-imidazole | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

molecular weight and formula of 2-hydrazinyl-1h-imidazole

An In-Depth Technical Guide to 2-Hydrazinyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" for drug design. When functionalized with a highly reactive hydrazinyl moiety at the 2-position, the resulting compound, this compound, transforms into a versatile and powerful building block for synthesizing novel chemical entities. This guide provides a comprehensive technical overview of this compound, detailing its core properties, synthetic routes, chemical reactivity, and significant applications for researchers in drug development.

Core Molecular Profile

This compound is a small molecule characterized by a five-membered imidazole ring substituted with a hydrazine group (-NHNH2). This bifunctional nature—a stable aromatic heterocycle coupled with a reactive nucleophilic group—is the foundation of its utility.

| Identifier | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem[2] |

| Molecular Weight | 98.11 g/mol | PubChem[2] |

| IUPAC Name | 1H-imidazol-2-ylhydrazine | PubChem[2] |

| CAS Number | 59214-44-7 | PubChem[2] |

| SMILES | C1=CN=C(N1)NN | PubChem[2] |

For practical laboratory use, the compound is often supplied as a hydrochloride salt to enhance stability and solubility.

| Identifier (HCl Salt) | Value | Source |

| Molecular Formula | C₃H₇ClN₄ | ChemScene[3] |

| Molecular Weight | 134.56 - 134.57 g/mol | BIOFOUNT, ChemScene[3][4] |

| CAS Number | 1187929-07-2 | BIOFOUNT, ChemScene[3][4] |

Synthesis and Mechanistic Insights

The synthesis of hydrazinyl-substituted heterocycles often involves the displacement of a suitable leaving group from the heterocyclic core using hydrazine hydrate. A well-documented strategy, analogous to the synthesis of 2-hydrazinobenzimidazoles, provides a clear and adaptable framework.[5][6] This multi-step approach ensures high purity and yield, beginning with a more stable precursor.

The causality behind this pathway lies in the strategic conversion of a thiol group, which is readily introduced, into a sulfonic acid. The sulfonic acid group is an excellent leaving group, facilitating its displacement by the strongly nucleophilic hydrazine.

Caption: General synthetic workflow for preparing hydrazinyl-heterocycles.

Experimental Protocol 1: Synthesis of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine

This protocol, adapted from related benzimidazole syntheses, illustrates a common pathway.[6][7]

-

Step 1: Synthesis of 2-mercapto-3H-imidazo[4,5-b]pyridine.

-

Dissolve potassium hydroxide in an ethanol-water solution.

-

Add 2,3-diaminopyridine and carbon disulfide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify to precipitate the thiol product. Filter and wash the solid.

-

-

Step 2: Oxidation to the Sulfonic Acid.

-

Suspend the 2-mercapto derivative in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature. The oxidation converts the thiol to a sulfonic acid.

-

Once the reaction is complete, filter the mixture and acidify the filtrate with hydrochloric acid to a low pH (~1) to precipitate the sulfonic acid.

-

-

Step 3: Hydrazinolysis.

-

Reflux the sulfonic acid derivative with an excess of hydrazine hydrate (99%) for 3-4 hours.[5][6]

-

The hydrazine displaces the sulfonic acid group.

-

Upon cooling the reaction mixture, the final 2-hydrazinyl product crystallizes.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol to achieve high purity.

-

Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of this compound in drug discovery stems from the high reactivity of the terminal amino group of the hydrazine moiety. Its most significant reaction is the condensation with aldehydes and ketones to form stable hydrazone linkages.[8] This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.

The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid (e.g., acetic acid, citric acid).[8]

Caption: Reaction scheme for the formation of hydrazones.

Experimental Protocol 2: General Procedure for Hydrazone Synthesis

This robust protocol is widely used for creating diverse molecular libraries from a common hydrazinyl core.[8]

-

Reactant Preparation: Dissolve 1 mmol of this compound hydrochloride and 1 mmol of the desired aldehyde or ketone in 20 mL of ethanol.

-

Catalysis: Add a catalytic amount of acid, such as 3-5 drops of glacial acetic acid or 0.1 g of citric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

-

Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Reduce the solvent volume under reduced pressure. The hydrazone product will often precipitate upon cooling.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., an ethanol/DMF mixture) to obtain the pure hydrazone derivative.[8]

Applications in Medicinal Chemistry and Drug Development

The imidazole-hydrazone scaffold is a recurring motif in compounds with significant therapeutic potential. The ability to easily synthesize a wide array of derivatives allows for the fine-tuning of pharmacological activity.

| Therapeutic Area | Description | Supporting References |

| Antitubercular | Hydrazinyl-imidazole cores are used in molecular hybridization to create agents active against Mycobacterium tuberculosis, including multi-drug resistant strains.[9] | Benchchem[9] |

| Antimicrobial | Derivatives have shown strong bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus and Bacillus species.[10] | ResearchGate[10] |

| Anticancer | Imidazole-based hydrazones have demonstrated significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines.[11][12] | ResearchGate, MDPI[11][12] |

| Antiviral | The related 2-hydrazinobenzimidazole scaffold has been explored for its anti-influenza activity.[5] | ResearchGate[5] |

| Antiparasitic | Benzimidazolyl-2-hydrazones have shown potent anthelmintic activity against parasites like Trichinella spiralis.[6] | Royal Society of Chemistry[6] |

Analytical Characterization and Quality Control

The identity and purity of this compound and its derivatives must be rigorously confirmed. A combination of spectroscopic and analytical methods provides a self-validating system to ensure structural integrity.

| Technique | Purpose and Expected Results | Source |

| ¹H NMR | Confirms the proton environment. Expect signals for the imidazole ring protons and exchangeable protons for the N-H groups. | PMC[8] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule, showing distinct signals for the imidazole ring carbons. | PMC[8] |

| FT-IR Spectroscopy | Identifies key functional groups. Expect characteristic N-H stretching bands (around 3430 cm⁻¹) and C=N stretching bands (around 1600 cm⁻¹). | PMC[8] |

| Mass Spectrometry (MS) | Determines the molecular weight, providing definitive confirmation of the molecular formula. The molecular ion peak (M+) should match the calculated mass. | PMC[8] |

| Elemental Analysis | Verifies the elemental composition (C, H, N), ensuring the purity of the synthesized compound. The found percentages should be within ±0.4% of the calculated values. | PMC[8] |

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory.

-

GHS Pictogram: GHS07 (Exclamation Mark)[13]

-

Hazard Statements:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[4]

-

Conclusion

This compound is far more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, combined with the predictable and versatile reactivity of the hydrazinyl group, provides researchers with a reliable platform for constructing novel molecular architectures. From developing new antitubercular agents to designing potent anticancer compounds, the strategic application of this scaffold continues to be a fruitful avenue in the quest for next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1187929-07-2|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. researchgate.net [researchgate.net]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 [sigmaaldrich.com]

- 14. bldpharm.com [bldpharm.com]

Tautomeric Landscape of 2-Hydrazinyl-1H-imidazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric forms of 2-hydrazinyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Prototropic tautomerism governs the chemical behavior and biological interactions of this molecule, making a thorough understanding of its tautomeric landscape essential for rational drug design and development. This document delineates the synthetic pathways, advanced spectroscopic characterization, and quantum chemical analysis required to identify and quantify the predominant tautomeric species. Methodologies are presented as self-validating systems to ensure scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Scaffolds

Tautomers, isomers that readily interconvert through the migration of a proton, represent a critical and often overlooked aspect of molecular behavior in drug discovery.[1] For nitrogen-containing heterocycles like imidazole, prototropic tautomerism can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ionization state (pKa).[2][3] These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate. The this compound core, with its multiple protonation sites, presents a rich and complex tautomeric system. An in-depth understanding of the equilibrium between these forms is paramount for predicting receptor-binding interactions and metabolic stability.[4][5]

The imidazole ring itself is a fundamental component of many biological molecules, including the amino acid histidine, and is present in numerous approved drugs.[3][6] The introduction of a hydrazinyl substituent at the 2-position introduces additional possibilities for tautomerism, including amino-imino and prototropic shifts between the imidazole ring nitrogens and the hydrazinyl group. This guide will explore the key tautomeric forms and provide the experimental and computational frameworks necessary for their elucidation.

Synthesis of this compound: A Proposed Protocol

While a direct, peer-reviewed synthesis of this compound is not widely documented, a reliable synthetic route can be proposed based on established protocols for analogous compounds, particularly 2-hydrazinobenzimidazole.[7][8] The most plausible approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring with hydrazine.

Proposed Synthetic Pathway

A two-step synthesis starting from the commercially available 2-mercapto-1H-imidazole is recommended. The first step involves the oxidation of the thiol to a more reactive sulfonic acid intermediate, which is then displaced by hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 2-Mercapto-1H-imidazole to 1H-imidazole-2-sulfonic acid

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-mercapto-1H-imidazole (1 equivalent) in a 50% aqueous solution of sodium hydroxide.

-

Slowly add potassium permanganate (KMnO₄) (3 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

The resulting precipitate of 1H-imidazole-2-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a reflux condenser-equipped round-bottom flask, add the synthesized 1H-imidazole-2-sulfonic acid (1 equivalent) and an excess of hydrazine hydrate (e.g., 20 equivalents).

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Collect the crystalline product by filtration, wash with a minimal amount of cold water, and dry under vacuum.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

The Tautomeric Forms of this compound

The tautomerism of this compound can be categorized into two main types: prototropic tautomerism within the imidazole ring and amino-imino tautomerism involving the hydrazinyl substituent. This results in several potential, energetically accessible forms.

Prototropic Tautomerism of the Imidazole Ring

Similar to other unsymmetrically substituted imidazoles, the proton on the ring nitrogen can reside on either N1 or N3, leading to two distinct tautomers.[3][9]

Amino-Imino Tautomerism

The hydrazinyl group can exist in either an amino form (-NH-NH₂) or an imino form (=N-NH₂), where a proton has migrated from one nitrogen of the hydrazinyl group to a ring nitrogen. This is analogous to the well-studied tautomerism of 2-aminopyridines.

Key Potential Tautomers

The combination of these tautomeric possibilities leads to at least three key, low-energy forms that are likely to exist in equilibrium.

Caption: Primary tautomeric relationships for this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[10][11] Density Functional Theory (DFT) is a powerful and cost-effective method for such analyses.

Protocol: DFT Calculations for Tautomer Stability

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Construct the 3D structures of all plausible tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate conditions in solution (e.g., water, DMSO).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

-

Analysis:

-

Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

-

The relative populations of the tautomers at a given temperature can be estimated using the Boltzmann distribution.

-

Based on computational studies of analogous systems like hydrazones of 2-hydrazinoimidazoline, it is often found that the amino forms are more stable than the imino forms in many cases.[10] The relative stability of the two prototropic amino tautomers will depend on the electronic effects of the hydrazinyl group and the solvent environment.

| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in kcal/mol (Illustrative) |

| Tautomer 1 (1H-amino) | 0.0 (Reference) |

| Tautomer 2 (3H-amino) | 0.5 - 2.0 |

| Tautomer 3 (Imino) | > 5.0 |

Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.

Spectroscopic Characterization of Tautomers

Experimental spectroscopic analysis is crucial for validating the predictions from computational models. NMR and IR spectroscopy are particularly powerful techniques for identifying and characterizing tautomeric forms.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of different tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

-

¹H NMR: The chemical shifts of the imidazole ring protons and the NH protons will be sensitive to the tautomeric form. In the case of rapid interconversion, an averaged spectrum will be observed. The number of signals and their chemical shifts for the NH protons can be particularly informative.

-

¹³C NMR: The chemical shifts of the imidazole ring carbons, especially C4 and C5, are known to be sensitive to the position of the proton on the ring nitrogens.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the different tautomers. The vibrational frequencies of the N-H and C=N bonds are particularly diagnostic.[13][14]

-

Amino Form: Expect to see characteristic N-H stretching vibrations from both the imidazole ring and the hydrazinyl group in the range of 3100-3400 cm⁻¹.

-

Imino Form: The presence of a C=N double bond in the imino tautomer would give rise to a strong absorption band in the region of 1640-1690 cm⁻¹.

Implications for Drug Development

The predominance of a particular tautomer of this compound will have significant consequences for its application in drug discovery.

-

Receptor Binding: The different tautomers will present distinct hydrogen bond donor and acceptor patterns to a biological target. A drug design program that does not account for the correct tautomeric form is likely to produce misleading docking results and structure-activity relationships (SAR).

-

Physicochemical Properties: The tautomeric equilibrium will influence the molecule's pKa, solubility, and lipophilicity (LogP), all of which are critical for oral bioavailability and overall drug-likeness.

-

Synthetic Chemistry: The reactivity of the molecule will be dictated by the dominant tautomer. For example, the nucleophilicity of the exocyclic nitrogen atoms will differ significantly between the amino and imino forms.

Conclusion

The tautomeric landscape of this compound is a complex interplay of prototropic and amino-imino forms. A multi-faceted approach combining robust synthetic protocols, high-resolution spectroscopic techniques, and predictive quantum chemical calculations is essential for a comprehensive understanding of this system. For drug development professionals, a detailed characterization of the tautomeric behavior of this and related heterocyclic scaffolds is not merely an academic exercise but a fundamental requirement for the successful design and optimization of novel therapeutic agents. The methodologies and insights provided in this guide offer a framework for achieving this critical understanding.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of infrared spectrometry to the study of tautomerism and conformational and configurational isomerism in medical and biochemical agents: N,N'-disubstituted amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Formation of 2-Hydrazinyl-1H-imidazole: A Technical Guide to Reaction Mechanisms and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of 2-hydrazinyl-1H-imidazole, a crucial scaffold in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of synthetic protocols. Instead, it offers a detailed exploration of the underlying chemical principles, explaining the causality behind experimental choices and providing field-proven insights. The guide is structured to deliver a thorough understanding of the primary synthetic routes, including nucleophilic aromatic substitution, synthesis from thio-precursors, and cyclocondensation reactions. Each section is supported by mechanistic diagrams, detailed experimental protocols, and comparative data to ensure scientific integrity and practical applicability.

Introduction: The Significance of the this compound Moiety

The imidazole ring is a privileged scaffold in pharmaceutical and medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates a versatile building block, this compound, which serves as a precursor for the synthesis of numerous heterocyclic systems with diverse pharmacological activities. These include potential anti-influenza and antiparasitic agents.[1] A thorough understanding of the reaction mechanisms leading to the formation of this key intermediate is paramount for the efficient design and execution of synthetic strategies in drug discovery and development. This guide will elucidate the primary pathways for its synthesis, focusing on the mechanistic details that govern these transformations.

Synthetic Pathways to this compound

There are three principal synthetic strategies for the formation of this compound and its derivatives, each with its own set of advantages and mechanistic nuances.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) of 2-Haloimidazoles

A direct and efficient method for the synthesis of this compound involves the reaction of a 2-haloimidazole, typically 2-chloro-1H-imidazole, with hydrazine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Aromatic rings, like imidazole, are generally electron-rich and thus not predisposed to nucleophilic attack. However, the presence of the electronegative nitrogen atoms in the imidazole ring, particularly when protonated or coordinated to a Lewis acid, can render the ring sufficiently electron-deficient to undergo nucleophilic substitution. The SNAr mechanism is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination sequence.[2][3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the halogen leaving group (in this case, chlorine). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the imidazole ring, with the nitrogen atoms playing a key role in its stabilization.

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the imidazole ring is restored. This results in the formation of the this compound product.

Diagram: SNAr Mechanism for the Formation of this compound

Caption: SNAr addition-elimination mechanism.

This protocol is adapted from established procedures for the synthesis of similar hydrazinyl-heterocycles.

Materials:

-

2-Chloro-1H-imidazole

-

Hydrazine hydrate (98%)

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1H-imidazole (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, elemental analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Pathway II: Synthesis from 2-Mercapto-1H-imidazole

An alternative route to this compound starts from the readily available 2-mercapto-1H-imidazole. This multi-step synthesis involves the oxidation of the thiol group to a sulfonic acid, which is then displaced by hydrazine. This method is particularly useful for the synthesis of benzimidazole analogs.[1][4]

Step 1: Oxidation of 2-Mercapto-1H-imidazole to 2-Imidazolesulfonic Acid

The first step is the oxidation of the thiol group of 2-mercapto-1H-imidazole to a sulfonic acid. This is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution. The mechanism involves the initial oxidation of the thiol to a sulfenic acid, then a sulfinic acid, and finally to the sulfonic acid.

Step 2: Nucleophilic Displacement of the Sulfonic Acid Group

The sulfonic acid group is an excellent leaving group. In the presence of excess hydrazine hydrate at elevated temperatures, the sulfonic acid group is displaced by hydrazine. While the exact mechanism for this displacement on an imidazole ring is not extensively detailed in the literature, it is proposed to proceed through a nucleophilic substitution pathway, likely an SNAr-type mechanism, where the highly nucleophilic hydrazine attacks the carbon atom attached to the sulfonate group.

Diagram: Synthesis from 2-Mercapto-1H-imidazole

Caption: Multi-step synthesis from 2-mercapto-1H-imidazole.

This protocol is based on the synthesis of 2-hydrazinobenzimidazoles.[1][4]

Materials:

-

2-Mercaptobenzimidazole

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrazine hydrate (99%)

-

Hydrochloric acid (HCl)

Procedure:

-

Oxidation: Dissolve 2-mercaptobenzimidazole in a 50% aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add a solution of potassium permanganate. Stir the mixture for 1 hour.

-

Filter the reaction mixture and acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the 1H-benzimidazole-2-sulfonic acid.

-

Collect the precipitate by filtration and wash with water.

-

Hydrazinolysis: Reflux the 1H-benzimidazole-2-sulfonic acid in an excess of 99% hydrazine hydrate for 3 hours.

-

Cool the reaction mixture to room temperature, which should cause the product to crystallize.

-

Collect the product by filtration and wash with cold water to obtain 2-hydrazinyl-1H-benzimidazole.

Pathway III: Cyclocondensation Reactions

The imidazole ring itself can be constructed in a manner that incorporates the hydrazinyl moiety from the outset. Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds.

In a general sense, the formation of a this compound via cyclocondensation would involve the reaction of a hydrazine-containing building block with a suitable 1,2-dicarbonyl compound or its equivalent. A common strategy involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration.

Step 1: Hydrazone Formation

A key step in many cyclocondensation routes is the reaction of a hydrazine derivative with a carbonyl compound to form a hydrazone. This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

Step 2: Intramolecular Cyclization

The formed hydrazone can then undergo an intramolecular nucleophilic attack from another nitrogen atom onto a second electrophilic center to form a five-membered ring.

Step 3: Dehydration/Aromatization

The final step is the elimination of a molecule of water (or another small molecule) to form the stable aromatic imidazole ring.

Diagram: General Cyclocondensation Mechanism

Caption: General pathway for cyclocondensation.

The Debus-Radziszewski synthesis is a classic method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] While not a direct synthesis of this compound, a conceptual adaptation could involve using a hydrazine derivative in place of ammonia or reacting a pre-formed hydrazide with a dicarbonyl compound. The exact mechanism of the Debus-Radziszewski reaction is not fully elucidated but is believed to involve the condensation of the dicarbonyl with ammonia to form a diimine, which then reacts with the aldehyde.

Data Summary and Comparison

| Synthetic Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Yields |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Haloimidazole, Hydrazine | Meisenheimer Complex | Direct, often high-yielding | Requires synthesis of haloimidazole precursor | 60-90% |

| From 2-Mercaptoimidazole | 2-Mercaptoimidazole, Oxidizing Agent, Hydrazine | Imidazolesulfonic Acid | Readily available starting material | Multi-step, use of strong oxidizing agents | 50-70% (overall) |

| Cyclocondensation | Hydrazine derivative, Dicarbonyl compound | Hydrazone, Cyclic Adducts | Builds the ring and incorporates the hydrazinyl group simultaneously | Can lead to mixtures of regioisomers | Variable |

Conclusion

The synthesis of this compound can be achieved through several distinct and mechanistically interesting pathways. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for optimizing reaction conditions, troubleshooting synthetic challenges, and ultimately, for the successful development of novel imidazole-based therapeutic agents. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

An In-depth Technical Guide to 2-Hydrazinyl-1H-imidazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydrazinyl-1H-imidazole, a versatile heterocyclic compound. While the historical record of its initial discovery is not extensively documented, its synthesis and the exploration of its derivatives have become significant in medicinal chemistry. This document outlines the historical context of imidazole chemistry, details the plausible synthetic routes for this compound based on established methodologies for analogous compounds, and explores the known and potential applications of this compound and its derivatives. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering insights into the synthesis, characterization, and therapeutic potential of this important chemical scaffold.

Introduction: The Imidazole Core in Chemistry and Biology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its discovery is credited to the German chemist Heinrich Debus in 1858. The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in a wide range of chemical reactions and biological interactions. This versatility has led to the incorporation of the imidazole scaffold into numerous biologically active molecules, both natural and synthetic.

The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates this compound, a molecule with enhanced potential for chemical modification and biological activity. The reactive hydrazine moiety serves as a versatile handle for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other complex heterocyclic systems. These derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Historical Perspective and Discovery

While the synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858, the specific discovery and initial synthesis of this compound are not well-documented in readily available historical literature. However, the development of synthetic methodologies for imidazole derivatives, such as the Debus-Radziszewski imidazole synthesis, laid the groundwork for accessing a wide variety of substituted imidazoles[1][2][3][4][5].

The synthesis of analogous compounds, such as 2-hydrazinyl-1H-benzimidazole, has been reported through the reaction of 2-mercapto-1H-benzimidazole or its sulfonic acid derivative with hydrazine hydrate[5][6]. It is highly probable that the synthesis of this compound was first achieved through a similar synthetic strategy, leveraging the reactivity of a suitable 2-substituted imidazole precursor.

Synthesis of this compound: A Methodological Approach

Based on established synthetic routes for analogous hydrazinyl-substituted heterocycles, the most plausible and widely applicable method for the synthesis of this compound involves the nucleophilic displacement of a leaving group at the 2-position of the imidazole ring by hydrazine. Two primary precursors are commonly employed for this purpose: 2-mercapto-1H-imidazole and 2-halo-1H-imidazoles (e.g., 2-bromo- or 2-chloro-1H-imidazole).

Synthesis from 2-Mercapto-1H-imidazole

This is a well-established method for the preparation of hydrazinyl-substituted heterocycles[2]. The reaction proceeds by heating 2-mercapto-1H-imidazole with an excess of hydrazine hydrate. The thiol group is displaced by the hydrazine moiety to yield the desired product.

Caption: Synthesis of this compound from 2-Mercapto-1H-imidazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-mercapto-1H-imidazole (1 equivalent) and hydrazine hydrate (excess, typically 10-20 equivalents).

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess hydrazine hydrate is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., cold water or ethanol) to induce crystallization. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis from 2-Halo-1H-imidazole

An alternative route involves the reaction of a 2-halo-1H-imidazole (e.g., 2-bromo-1H-imidazole or 2-chloro-1H-imidazole) with hydrazine hydrate. The halogen atom at the 2-position serves as a good leaving group for nucleophilic aromatic substitution by hydrazine.

Caption: Synthesis of this compound from a 2-Halo-1H-imidazole.

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-halo-1H-imidazole (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with reaction progress monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties and Characterization

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | [7] |

| Molecular Weight | 98.11 g/mol | [7] |

| CAS Number | 59214-44-7 | [7] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in polar solvents like water and ethanol | Inferred |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the imidazole ring protons and the protons of the hydrazinyl group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the imidazole ring.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the imidazole and hydrazinyl groups, as well as C=N and C-N stretching vibrations of the imidazole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Known and Potential Applications in Drug Discovery and Development

While the biological activity of the parent this compound is not extensively reported, its derivatives have been the subject of significant research in medicinal chemistry. The hydrazinyl group provides a convenient point for derivatization, allowing for the synthesis of large libraries of compounds for biological screening.

Caption: Derivatization of this compound for various therapeutic applications.

Key areas of investigation for derivatives include:

-

Antimicrobial Agents: Hydrazone derivatives of this compound have shown promising activity against various bacterial and fungal strains[8].

-

Anticancer Agents: A number of studies have explored the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or interference with cellular signaling pathways[9].

-

Enzyme Inhibitors: The imidazole and hydrazine moieties can act as pharmacophores that interact with the active sites of various enzymes. Derivatives have been designed and synthesized as inhibitors of enzymes such as kinases and proteases.

-

Central Nervous System (CNS) Active Agents: The imidazole nucleus is a common feature in many CNS-active drugs. Derivatives of this compound have been explored for their potential as anticonvulsant and antidepressant agents.

Future Directions and Conclusion

This compound remains a molecule of significant interest for synthetic and medicinal chemists. While its own biological profile is not fully elucidated, its role as a versatile building block for the synthesis of diverse and biologically active molecules is well-established. Future research in this area will likely focus on:

-

Elucidation of the biological activity of the parent compound: A thorough investigation into the pharmacological properties of this compound itself is warranted.

-

Development of novel synthetic methodologies: The exploration of more efficient, green, and scalable synthetic routes to this compound and its derivatives is an ongoing area of research.

-

Expansion of derivative libraries: The synthesis and screening of new libraries of derivatives will continue to be a key strategy for the discovery of novel therapeutic agents.

-

Mechanism of action studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development as drugs.

References

- 1. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride|CAS 1187929-07-2 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C3H6N4 | CID 283401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Leveraging 2-Hydrazinyl-1H-imidazole in Modern Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and biologically active molecules.[1] Its derivatives serve as versatile scaffolds for drug design. Among these, 2-hydrazinyl-1H-imidazole stands out as a particularly valuable and reactive building block.[2] Its bifunctional nature, possessing both a reactive hydrazinyl group and an imidazole core, makes it an ideal precursor for constructing a diverse array of fused and substituted heterocyclic systems.[3]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of high-value heterocyclic compounds such as pyrazoles and fused triazines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these scaffolds in the context of drug discovery.

Synthesis of Imidazole-Tethered Pyrazoles via Cyclocondensation

The construction of the pyrazole ring is a common objective in medicinal chemistry, as this scaffold is associated with a wide range of pharmacological activities.[4][5] The most classical and reliable method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis.[5][6]

Principle and Mechanism:

When this compound reacts with a 1,3-dicarbonyl compound or a related active methylene reagent, it undergoes a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by the attack of the second nitrogen on the other carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable, aromatic pyrazole ring.[7][8] This process provides a direct and efficient route to novel pyrazole derivatives fused or linked to an imidazole core.[9]

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol 1.1: Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-imidazol-5-one

This protocol describes a general procedure for the reaction of a 2-hydrazinyl-imidazole derivative with active methylene compounds to afford novel pyrazole systems, as adapted from published methodologies.[1][9]

Materials:

-

2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Glacial Acetic Acid

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one (10 mmol) in absolute ethanol (40 mL).

-

Reagent Addition: Add the active methylene nitrile (10 mmol) to the solution, followed by a catalytic amount of piperidine (0.5 mL).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate will form. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure pyrazole derivative.

Data Summary: Representative Pyrazole Derivatives

| Entry | Active Methylene Reagent | Product Structure (General) | Yield (%) | M.P. (°C) |

| 1 | Malononitrile | 5-Amino-3-(imidazolyl)-1H-pyrazole-4-carbonitrile | ~85% | >300 |

| 2 | Ethyl cyanoacetate | 5-Amino-3-(imidazolyl)-1H-pyrazol-4-carboxylate | ~80% | 280-282 |

| 3 | Acetylacetone | 3,5-Dimethyl-1-(imidazolyl)-1H-pyrazole | ~90% | 210-212 |

Note: Yields and melting points are representative and may vary based on specific substrates and reaction conditions.[9]

Synthesis of Fused Imidazo[2,1-c][3][9][10]triazine Systems

The fusion of an imidazole ring with a 1,2,4-triazine or triazole core generates heterocyclic systems of significant interest in medicinal chemistry due to their potential as bioactive agents.[10][11] this compound is an excellent starting material for accessing these fused scaffolds.

Principle and Mechanism:

The synthesis of imidazo[2,1-c][3][9][10]triazines can be achieved by reacting this compound with hydrazonoyl halides. The reaction proceeds via an initial S_N2 reaction where the terminal nitrogen of the hydrazine displaces the halide. This is followed by an intramolecular cyclization, where a ring nitrogen from the imidazole attacks the carbon of the hydrazone, and subsequent aromatization (often via elimination) to form the stable, fused tricyclic system.[9]

Caption: Workflow for fused triazine synthesis.

Experimental Protocol 2.1: Synthesis of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][3][9][10]triazin-6(7H)-one

This protocol provides a method for synthesizing fused triazine derivatives from a 2-hydrazinyl-imidazole precursor and a hydrazonoyl halide.[1][9]

Materials:

-

2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one

-